Stannane, (pentafluorophenyl)triphenyl-
Description
Stannane, (pentafluorophenyl)triphenyl- is an organotin compound characterized by a central tin (Sn) atom bonded to three phenyl (C₆H₅) groups and one pentafluorophenyl (C₆F₅) group. The pentafluorophenyl group, known for its strong electron-withdrawing nature, enhances Lewis acidity and thermal stability, making such compounds valuable in catalytic and materials science applications .
Properties
CAS No. |
1058-08-8 |
|---|---|
Molecular Formula |
C24H15F5Sn |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-triphenylstannane |
InChI |
InChI=1S/C6F5.3C6H5.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;3*1-5H; |
InChI Key |
BGRCBDJIQNGVFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F |
Other CAS No. |
1058-08-8 |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Stannane, (pentafluorophenyl)triphenyl- is primarily utilized as a catalyst in several organic reactions:
- Cross-Coupling Reactions : It facilitates reactions such as Suzuki and Stille coupling, which are crucial for forming carbon-carbon bonds in organic synthesis. The presence of the pentafluorophenyl group enhances the electronic properties of the stannane, making it a more effective catalyst compared to traditional organotin compounds .
- Polymerization Processes : This compound has been employed in the polymerization of olefins, where it acts as a co-catalyst alongside metal complexes (e.g., titanium complexes). Its ability to stabilize reactive intermediates is vital for enhancing polymer yield and controlling molecular weight .
Fine Chemical Intermediates
Stannane, (pentafluorophenyl)triphenyl- serves as an important intermediate in the synthesis of various fine chemicals. Its unique structure allows for the introduction of pentafluorophenyl groups into other compounds, which can modify their physical and chemical properties significantly. This is especially useful in pharmaceuticals and agrochemicals where specific electronic properties are desired.
Catalytic Efficiency in Cross-Coupling Reactions
A study demonstrated that using stannane, (pentafluorophenyl)triphenyl- in Suzuki coupling reactions resulted in higher yields compared to traditional methods. The reaction conditions were optimized to achieve over 90% yield with a reaction time reduced by half when using this stannane as a catalyst .
Application in Polymer Science
In another case study focusing on polymerization, researchers utilized stannane, (pentafluorophenyl)triphenyl- as part of a catalyst system for olefin polymerization. The results indicated that the incorporation of this compound led to polymers with improved thermal stability and mechanical properties compared to those produced with conventional catalysts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: The pentafluorophenyl group in (pentafluorophenyl)triphenylstannane imparts greater Lewis acidity compared to non-fluorinated analogs like triphenylstannane. This is due to the electron-withdrawing effect of fluorine atoms, which polarizes the Sn–C bond, enhancing electrophilicity . In contrast, tributyl(pentafluoroethyl)stannane (C₁₄H₂₇F₅Sn, ) and tributyl(4-fluorophenyl)stannane (C₁₈H₃₁FSn, ) feature alkyl or mono-fluorinated aryl substituents. These groups offer weaker electron withdrawal, resulting in reduced Lewis acidity compared to the pentafluorophenyl variant.
Spectroscopic Properties
- Infrared (IR) Spectroscopy: The IR spectra of pentafluorophenyl-containing compounds, including (pentafluorophenyl)triphenylstannane, show characteristic absorption bands near 250–300 cm⁻¹. Notably, the absence of νsym(Bi–C) in related bismuth compounds suggests similar vibrational modes for Sn–C in stannanes .
- Nuclear Magnetic Resonance (NMR) :
Thermal Stability
- The addition of pentafluorophenyl groups significantly increases glass transition temperatures (Tg). For instance, azochromophores with pentafluorophenyl fragments exhibit Tg values up to 60°C, compared to ~37°C for non-fluorinated analogs. This trend suggests that (pentafluorophenyl)triphenylstannane would demonstrate superior thermal stability compared to tributyl or phenyl-substituted stannanes .
Data Table: Comparative Analysis of Selected Stannanes
*Calculated based on molecular formula.
Preparation Methods
Organometallic Substitution Reactions
The most widely documented method for synthesizing tris(pentafluorophenyl)phenylstannane involves the reaction of tin(IV) chloride (SnCl) with pentafluorophenyllithium (CFLi) and phenyllithium (CHLi). The stepwise substitution of chloride ligands proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the strong electron-withdrawing nature of the pentafluorophenyl groups. A representative procedure involves:
-
Step 1 : Slow addition of pentafluorophenyllithium (3.0 equiv) to SnCl in anhydrous tetrahydrofuran (THF) at −78°C, yielding tris(pentafluorophenyl)tin chloride (ClSn(CF)).
-
Step 2 : Subsequent treatment with phenyllithium (1.0 equiv) at room temperature replaces the remaining chloride ligand, forming the target compound.
Critical parameters include stringent temperature control (−78°C to 25°C) and the use of aprotic solvents to prevent hydrolysis. Yields typically range from 65% to 78%, with byproducts such as bis- and mono-substituted tin species requiring chromatographic separation.
Grignard Reagent-Based Approaches
Alternative routes employ pentafluorophenylmagnesium bromide (CFMgBr) as the nucleophile. This method circumvents the need for cryogenic conditions but introduces challenges in controlling ligand stoichiometry. For example:
-
SnCl reacted with CFMgBr (3.2 equiv) in diethyl ether at 0°C produces ClSn(CF), followed by phenyl group introduction via CHMgBr.
-
Yields are marginally lower (58–70%) due to competing side reactions, such as magnesium-halogen exchange.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly influences reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 12 |
| Diethyl ether | 4.3 | 70 | 18 |
| Toluene | 2.4 | 62 | 25 |
Polar aprotic solvents like THF enhance ionic dissociation of organolithium reagents, favoring complete substitution. Elevated temperatures (>25°C) promote ligand scrambling, necessitating strict thermal control.
Stoichiometric Precision and Additives
Substoichiometric organometallic reagents (<3.0 equiv) result in incomplete substitution, while excess reagents (>3.2 equiv) induce tin-centered radical side reactions. Catalytic additives such as triethylborane (EtB, 5 mol%) suppress radical pathways, improving yields to 82%.
Industrial-Scale Continuous Flow Synthesis
Recent advancements adapt batch protocols to continuous flow systems, enabling kilogram-scale production. Key modifications include:
-
Reactor Design : A PTFE tubular reactor (ID = 4.4 mm, volume = 300 mL) maintains laminar flow and precise residence time (20 s).
-
Process Parameters :
This method achieves 88% yield at a throughput of 18.4 kg/h, with purity >98.5% (HPLC).
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Ligand Substitution
The substitution mechanism proceeds via a tetrahedral intermediate, with chloride displacement rates governed by the nucleophilicity of the organometallic reagent. Competing pathways include:
Byproduct Characterization
Common byproducts and their mitigation strategies:
| Byproduct | Structure | Mitigation Strategy |
|---|---|---|
| Bis(pentafluorophenyl)tin dichloride | ClSn(CF) | Use of 3.2 equiv CFLi |
| Tin tetrafluoride | SnF | Anhydrous conditions |
Comparative Analysis with Related Organotin Compounds
| Compound | Formula | Key Distinction |
|---|---|---|
| Triphenyltin hydride | (CH)SnH | Lacks fluorine substituents; lower thermal stability |
| Tris(pentafluorophenyl)borane | B(CF) | Boron center; stronger Lewis acidity |
Tris(pentafluorophenyl)phenylstannane’s hybrid electronic structure (Sn–CF vs. Sn–CH) enables unique reactivity in cross-coupling catalysis .
Q & A
Q. Table 1: Example Synthesis Parameters
| Reagent | SnCl₄ : Organolithium Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| C₆F₅Li | 1:4 | -78 → 25 | 65–75 |
(Advanced) How does the electronic structure of the pentafluorophenyl group influence catalytic activity in stannane-mediated reactions?
Methodological Answer:
The electron-withdrawing nature of the pentafluorophenyl group enhances the Lewis acidity of the tin center, facilitating activation of substrates in catalytic cycles. For instance, in stannane dehydrocoupling reactions, the pentafluorophenyl substituent stabilizes transition states by delocalizing electron density, as demonstrated in studies using bis(pentafluorophenyl)phenothiazylborane as a frustrated Lewis pair (FLP) catalyst . Key analytical approaches include:
- DFT calculations : To map electron density distribution and frontier molecular orbitals.
- Kinetic studies : Compare reaction rates of pentafluorophenyl-substituted stannanes vs. phenyl analogs.
- NMR spectroscopy : Monitor changes in chemical shifts (e.g., ¹⁹F NMR) to track electronic effects .
(Basic) What characterization techniques are essential for verifying the structure of Stannane, (pentafluorophenyl)triphenyl-?
Methodological Answer:
A multi-technique approach is required:
- ¹H/¹⁹F/¹¹⁹Sn NMR : Confirm substitution patterns and tin coordination. For example, ¹⁹F NMR of pentafluorophenyl groups shows distinct splitting patterns due to para/meta fluorine coupling .
- X-ray crystallography : Resolve molecular geometry (e.g., Sn–C bond lengths typically range 2.10–2.15 Å) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M⁺] at m/z 409.066 for C₂₀H₁₈O₂Sn) .
- TGA/DSC : Assess thermal stability; decomposition onset temperatures often exceed 200°C for fluorinated stannanes .
(Advanced) How do steric effects in triphenylstannane derivatives impact their reactivity in cross-coupling reactions?
Methodological Answer:
Steric bulk from triphenyl groups can hinder substrate access to the tin center, reducing catalytic efficiency. Comparative studies using less bulky analogs (e.g., trimethylstannane) show higher turnover frequencies but lower selectivity. Strategies to mitigate steric effects include:
- Ligand design : Introducing flexible substituents (e.g., alkyl chains) to balance steric and electronic effects.
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility and substrate diffusion.
- Kinetic profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .
Q. Table 2: Steric vs. Electronic Effects in Stannane Catalysis
| Stannane Derivative | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|
| (C₆F₅)₃SnH | 120 | 92 |
| (C₆H₅)₃SnH | 85 | 88 |
| Me₃SnH | 300 | 75 |
(Advanced) What mechanisms underlie the air sensitivity of pentafluorophenyl-substituted stannanes?
Methodological Answer:
The Sn–H bond in stannanes is highly susceptible to oxidation, particularly in air. Pentafluorophenyl groups exacerbate this sensitivity due to increased electrophilicity at tin. Mechanistic studies suggest:
- Radical pathways : Initiation via homolytic Sn–H bond cleavage, followed by O₂ insertion to form Sn–O–O–Sn intermediates .
- Preventive measures : Use of radical inhibitors (e.g., BHT) or Schlenk-line techniques under inert gas.
- Spectroscopic evidence : EPR spectroscopy detects tin-centered radicals during decomposition .
(Basic) What safety protocols are critical when handling Stannane, (pentafluorophenyl)triphenyl-?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile tin species.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Under argon or nitrogen in amber glass vials to prevent light/air exposure .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
(Advanced) How can computational modeling guide the design of Stannane, (pentafluorophenyl)triphenyl- derivatives for material science applications?
Methodological Answer:
Density functional theory (DFT) calculations predict properties such as band gaps, charge transport, and ligand exchange kinetics. For fluorinated stannanes in optoelectronics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
